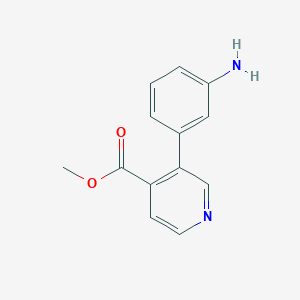

Methyl 3-(3-aminophenyl)isonicotinate

Description

Methyl 3-(3-aminophenyl)isonicotinate is a pyridine-based ester derivative featuring a 3-aminophenyl substituent at the 3-position of the isonicotinate scaffold. Its molecular formula is C₁₃H₁₂N₂O₂, with a molecular weight of 228.25 g/mol. This compound is structurally characterized by a methyl ester group at the 4-position of the pyridine ring and a 3-aminophenyl moiety at the 3-position, conferring unique electronic and steric properties.

Properties

CAS No. |

344450-40-4 |

|---|---|

Molecular Formula |

C13H12N2O2 |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

methyl 3-(3-aminophenyl)pyridine-4-carboxylate |

InChI |

InChI=1S/C13H12N2O2/c1-17-13(16)11-5-6-15-8-12(11)9-3-2-4-10(14)7-9/h2-8H,14H2,1H3 |

InChI Key |

ULEALRZDEYMHBC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Analysis

| Compound Name | Substituent at Pyridine 3-Position | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Methyl 3-(3-aminophenyl)isonicotinate | 3-aminophenyl | C₁₃H₁₂N₂O₂ | 228.25 | Ester, primary amine, aromatic |

| Methyl 3-aminoisonicotinate | Amino (-NH₂) | C₇H₈N₂O₂ | 152.15 | Ester, primary amine |

| Methyl 3-(benzylamino)isonicotinate | Benzylamino (-NHCH₂C₆H₅) | C₁₄H₁₄N₂O₂ | 242.27 | Ester, secondary amine, benzyl |

| Methyl 3-[(4-fluorophenyl)carbamoyl]pyridine-4-carboxylate | 4-fluorophenyl carbamoyl | C₁₄H₁₁FN₂O₃ | 298.25 | Ester, carbamoyl, fluorine |

Key Observations :

- The 3-aminophenyl group introduces an aromatic ring with a primary amine, increasing molecular weight and polarity compared to Methyl 3-aminoisonicotinate .

Physicochemical Properties

Key Observations :

- The 3-aminophenyl group increases Topological Polar Surface Area (TPSA) compared to Methyl 3-aminoisonicotinate, suggesting reduced membrane permeability but enhanced solubility in polar solvents .

- Methyl nicotinate (3-substituted pyridine ester) exhibits higher water solubility due to the absence of bulky aromatic substituents .

Spectroscopic and Analytical Profiles

- Mass Spectrometry: Pyridine esters with 3- or 4-substituents (e.g., methyl nicotinate and isonicotinate) exhibit strong molecular ion peaks (m/z 137 for methyl nicotinate) and fragment ions from ester cleavage. In contrast, 2-substituted isomers show weaker molecular ions . The 3-aminophenyl derivative may display similar stability in mass spectra due to its 3,4-substitution pattern.

- NMR: The aromatic protons in the 3-aminophenyl group would produce distinct splitting patterns in the 6.5–7.5 ppm range, differentiating it from alkyl-substituted analogs.

Stability and Reactivity

- The primary amine in this compound may render it susceptible to oxidation or Schiff base formation, unlike the more stable benzylamino or carbamoyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.